molecular formula C12H14N2OS B14752958 2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide CAS No. 2227-97-6

2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide

Cat. No.: B14752958
CAS No.: 2227-97-6
M. Wt: 234.32 g/mol
InChI Key: UYSJCPMHJJYREH-UHFFFAOYSA-N
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Description

2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide is an organic compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This compound has a unique structure that makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide typically involves the reaction of an appropriate amine with a thioamide precursor. One common method involves the use of Lawesson’s reagent for the thionation of 3-oxo-N-phenylbutanamide derivatives . The reaction conditions often require a controlled temperature regime to ensure selective thionation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can convert the thioamide group to an amine.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methylidene]-3-oxo-N-phenylbutanethioamide
  • 2-[(Ethylamino)methylidene]-3-oxo-N-phenylbutanethioamide

Uniqueness

2-[(Methylamino)methylidene]-3-oxo-N-phenylbutanethioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2227-97-6

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

2-(methylaminomethylidene)-3-oxo-N-phenylbutanethioamide

InChI

InChI=1S/C12H14N2OS/c1-9(15)11(8-13-2)12(16)14-10-6-4-3-5-7-10/h3-8,13H,1-2H3,(H,14,16)

InChI Key

UYSJCPMHJJYREH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CNC)C(=S)NC1=CC=CC=C1

Origin of Product

United States

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